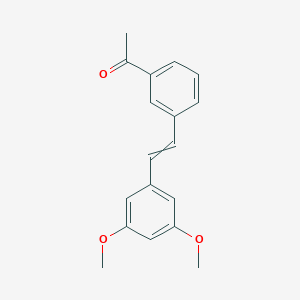
1-(3-(3,5-Dimethoxystyryl)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(3,5-Dimethoxystyryl)phenyl)ethan-1-one is an organic compound with the molecular formula C18H18O3 and a molecular weight of 282.33 This compound is characterized by the presence of a styryl group attached to a phenyl ring, which is further substituted with methoxy groups at the 3 and 5 positions
Preparation Methods
The synthesis of 1-(3-(3,5-Dimethoxystyryl)phenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 3,5-dimethoxybenzaldehyde with acetophenone in the presence of a base such as potassium hydroxide. The reaction is typically carried out under reflux conditions in an appropriate solvent like ethanol or methanol . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-(3-(3,5-Dimethoxystyryl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
Scientific Research Applications
1-(3-(3,5-Dimethoxystyryl)phenyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-(3,5-Dimethoxystyryl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3-(3,5-Dimethoxystyryl)phenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)ethan-1-one: This compound has similar structural features but differs in the position of the methoxy groups.
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one: This compound contains chlorine substituents instead of methoxy groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.
Properties
Molecular Formula |
C18H18O3 |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
1-[3-[2-(3,5-dimethoxyphenyl)ethenyl]phenyl]ethanone |
InChI |
InChI=1S/C18H18O3/c1-13(19)16-6-4-5-14(9-16)7-8-15-10-17(20-2)12-18(11-15)21-3/h4-12H,1-3H3 |
InChI Key |
GELYZNRTVZTVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















